- Modulation of phosphoryl transferase activity of glutamine synthetase, World Intellectual Property Organization, , ,
Cas no 961-45-5 (1,3-Dimethyl-8-phenylxanthine)

1,3-Dimethyl-8-phenylxanthine structure
Nome del prodotto:1,3-Dimethyl-8-phenylxanthine
1,3-Dimethyl-8-phenylxanthine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-phenyl-
- 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
- 8-PHENYLTHEOPHYLLINE CRYSTALLINE
- 1,3-dimethyl-7-phenylxanthine
- 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-phenyl-3,7-dihydro-purine-2,6-dione
- 1,3-dimethyl-8-phenyl-3,9-dihydro-purine-2,6-dione
- 1,3-Dimethyl-8-phenylxanthine
- 1H-Purine-2,6-dione,2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl
- 8-Phenyltheophylline
- Lopac-P-2278
- Theophylline,8-phenyl
- 1,3-Dimethyl-8-phenylxanthine crystalline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl- (9CI)
- 3,9-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione (ACI)
- Theophylline, 8-phenyl- (6CI, 7CI, 8CI)
- 1,3-Dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione
- 3,7-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione
- 8-Phenyl-1,3-dimethylxanthine
- 8-PT
- NSC 14127
- CCG-204999
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-(9CI)
- 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-
- NCGC00015807-06
- PDSP2_000325
- 1H-Purine-2,6-dione, 2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl-
- Theophylline, 8-phenyl-
- VU0254233-3
- STL293634
- PD015130
- AKOS015905559
- Q4644289
- UNII-E6M543P3BL
- HMS3262H16
- NCGC00015807-02
- SDCCGSBI-0050892.P002
- CHEMBL62350
- BDBM82015
- E6M543P3BL
- PDSP2_000320
- BDBM50391224
- SMR000058251
- NSC-14127
- PDSP1_000327
- MFCD00005582
- DTXSID90242119
- Tox21_500917
- NCGC00261602-01
- SR-01000076062-1
- AKOS002153928
- EU-0100917
- DTXCID40164610
- CAS_1922
- 1,3-DIMETHYL-8-PHENYLXANTHINE, CRYSTALLINE
- 1,3-dimethyl-8-phenyl-3,9-dihydro-1h-purine-2,6-dione
- NCGC00015807-04
- NCGC00094228-02
- Lopac0_000917
- MLS000069624
- LP00917
- PDSP1_000322
- NSC14127
- 1,3-dimethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- SR-01000076062
- NSC_1922
- Oprea1_390706
- NCGC00015807-01
- 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-1H-PURINE-2,6-DIONE
- DB-057624
- CS-0044810
- P 2278
- NCGC00094228-01
- NCGC00015807-03
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-
- SCHEMBL516432
- 8-PHENYL THEOPHYLLINE
- 961-45-5
-
- MDL: MFCD00005582
- Inchi: 1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
- Chiave InChI: PJFMAVHETLRJHJ-UHFFFAOYSA-N
- Sorrisi: O=C1N(C)C(=O)N(C)C2=C1NC(C1C=CC=CC=1)=N2
Proprietà calcolate
- Massa esatta: 256.09600
- Massa monoisotopica: 256.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 394
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: niente
- Superficie polare topologica: 69.3A^2
- Conta Tautomer: 4
Proprietà sperimentali
- Colore/forma: Cristalli da biancastro a giallo chiaro
- Densità: 1.4±0.1 g/cm3
- Punto di fusione: >300 °C (lit.)
- Punto di ebollizione: 517.7±42.0 °C at 760 mmHg
- Punto di infiammabilità: 266.9±27.9 °C
- Indice di rifrazione: 1.639
- Solubilità: H2O: slightly soluble
- PSA: 72.68000
- LogP: 0.62730
- Pressione di vapore: 0.0±1.3 mmHg at 25°C
- Solubilità: Leggermente solubile in acqua
1,3-Dimethyl-8-phenylxanthine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: H303+H313+H333
- RTECS:UO8445700
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Dimethyl-8-phenylxanthine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1,3-Dimethyl-8-phenylxanthine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D480168-10mg |
1,3-Dimethyl-8-phenylxanthine |
961-45-5 | 10mg |
$58.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-1g |
8-PHENYLTHEOPHYLLINE |
961-45-5 | 1g |
¥9808.0 | 2021-09-04 | ||
TRC | D480168-25mg |
1,3-Dimethyl-8-phenylxanthine |
961-45-5 | 25mg |
$92.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253981-100 mg |
1,3-Dimethyl-8-phenylxanthine, |
961-45-5 | ≥98% | 100MG |
¥1,053.00 | 2023-07-11 | |
A2B Chem LLC | AJ23024-50mg |
1,3-Dimethyl-8-phenylxanthine |
961-45-5 | 50mg |
$266.00 | 2024-07-18 | ||
TRC | D480168-100mg |
1,3-Dimethyl-8-phenylxanthine |
961-45-5 | 100mg |
$ 236.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-100mg |
8-PHENYLTHEOPHYLLINE |
961-45-5 | - | 100mg |
¥2138.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253981-100mg |
1,3-Dimethyl-8-phenylxanthine, |
961-45-5 | ≥98% | 100mg |
¥1053.00 | 2023-09-05 | |
A2B Chem LLC | AJ23024-100mg |
1,3-Dimethyl-8-phenylxanthine |
961-45-5 | 100mg |
$350.00 | 2024-07-18 | ||
TRC | D480168-50mg |
1,3-Dimethyl-8-phenylxanthine |
961-45-5 | 50mg |
$ 150.00 | 2023-09-07 |
1,3-Dimethyl-8-phenylxanthine Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethyl orthoacetate Solvents: Dimethylformamide ; 10 h, reflux
Riferimento
- Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivativesArchiv der Pharmazie (Weinheim, 2007, 340(1), 26-31,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Dimethylformamide
Riferimento
- New purine synthesisJournal of the Chemical Society [Section] D: Chemical Communications, 1970, (17), 1068-9,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 5 min, reflux
Riferimento
- Synthesis of Purines and Other Fused Imidazoles from Acyclic Amidines and GuanidinesOrganic Letters, 2005, 7(9), 1833-1835,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Nitrobenzene
Riferimento
- Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dioneJournal of the Chemical Society, 1977, (20), 2285-8,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Ammonia , Thionyl chloride Solvents: Water
Riferimento
- Oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride. A convenient synthesis of 8-substituted theophyllinesChemical & Pharmaceutical Bulletin, 1977, 25(3), 495-7,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: 1,2-Dimethoxyethane ; 5 min, reflux; reflux; 25 min, reflux; reflux → rt
Riferimento
- Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptorsBioorganic & Medicinal Chemistry, 2010, 18(6), 2081-2088,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Acetonitrile , Water ; rt
1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C
1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C
Riferimento
- Exploration of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) as new coupling agent for the synthesis of 8-substituted xanthine derivativesTetrahedron Letters, 2012, 53(35), 4631-4635,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Reactions of 5,6-diamino-1,3-dimethyluracil with chalcone halo derivativesKhimiya Geterotsiklicheskikh Soedinenii, 1992, (7), 947-54,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 4 h, rt → 90 °C
Riferimento
- Concise Xanthine Synthesis through a Double-Amidination Reaction of a 6-Chlorouracil with Amidines using Base-Metal CatalysisChemSusChem, 2017, 10(3), 624-628,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Dimethylformamide
Riferimento
- High chemical reactivity of 5-azidouracils and its synthetic application: novel synthesis of 8-substituted 1,3-dimethylxanthine derivativesHeterocycles, 1997, 46, 547-554,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Copper bromide (CuBr2) Solvents: Toluene ; 36 h, 110 °C
Riferimento
- Cu-Catalyzed C-H Activation Reaction: One-Pot Direct Synthesis of Xanthine and Uric Acid Derivatives from 5-BromouracilSynlett, 2021, 32(17), 1757-1761,
1,3-Dimethyl-8-phenylxanthine Raw materials
- benzenecarboximidamide hydrochloride
- 5,6-diamino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O
- 5-Bromo-1,3-dimethyluracil
- 6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione
- 1,3-Dimethyl-6,8-diphenyl-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,9H)-dione
- N-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide
- N-(5-Bromo-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide
- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1,3-dimethyl-6-[(phenylmethyl)amino]-
- Benzoic acid
- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-1,3-dimethyl-
- Benzamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- 5-Amino-1,3-dimethyl-6-[(phenylmethylene)amino]-2,4(1H,3H)-pyrimidinedione
- Benzaldehyde, 2,2-dimethylhydrazone, (1E)-
1,3-Dimethyl-8-phenylxanthine Preparation Products
1,3-Dimethyl-8-phenylxanthine Letteratura correlata
-
1. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranesKeitaro Senga,Hashime Kanazawa,Sadao Nishigaki J. Chem. Soc. Chem. Commun. 1976 155a
-
2. Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformateFumio Yoneda,Masatsugu Higuchi,Shigeru Matsumoto J. Chem. Soc. Perkin Trans. 1 1977 1754
-
3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551
-
Fumio Yoneda,Kazuko Ogiwara,Michiko Kanahori,Sadao Nishigaki J. Chem. Soc. D 1970 1068
-
5. A new, general synthesis of purinesFumio Yoneda,Tomohisa Nagamatsu J. Chem. Soc. Perkin Trans. 1 1976 1547
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